6-METHYL-1-{(Z)-1-[3-(2-THIENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-4-THIOXO-4,5-DIHYDROFURO[3,4-C]PYRIDIN-3-ONE
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Overview
Description
6-METHYL-1-{(Z)-1-[3-(2-THIENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-4-THIOXO-4,5-DIHYDROFURO[3,4-C]PYRIDIN-3-ONE is a complex organic compound that features a unique combination of functional groups, including a thienyl group, a pyrazole ring, and a furo[3,4-c]pyridin-3-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-METHYL-1-{(Z)-1-[3-(2-THIENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-4-THIOXO-4,5-DIHYDROFURO[3,4-C]PYRIDIN-3-ONE typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole ring, followed by the introduction of the thienyl group. The final steps involve the formation of the furo[3,4-c]pyridin-3-one core and the methylidene linkage. Reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and automated reaction systems may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-METHYL-1-{(Z)-1-[3-(2-THIENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-4-THIOXO-4,5-DIHYDROFURO[3,4-C]PYRIDIN-3-ONE can undergo various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrazole ring can be reduced under hydrogenation conditions.
Substitution: The methylidene group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced pyrazole derivatives.
Substitution: Substituted methylidene derivatives.
Scientific Research Applications
6-METHYL-1-{(Z)-1-[3-(2-THIENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-4-THIOXO-4,5-DIHYDROFURO[3,4-C]PYRIDIN-3-ONE has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.
Organic Synthesis: Intermediate in the synthesis of more complex organic molecules.
Materials Science:
Mechanism of Action
The mechanism of action of 6-METHYL-1-{(Z)-1-[3-(2-THIENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-4-THIOXO-4,5-DIHYDROFURO[3,4-C]PYRIDIN-3-ONE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions with biological molecules, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- **6-METHYL-1-{(Z)-1-[3-(2-FURYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-4-THIOXO-4,5-DIHYDROFURO[3,4-C]PYRIDIN-3-ONE
- **6-METHYL-1-{(Z)-1-[3-(2-PHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-4-THIOXO-4,5-DIHYDROFURO[3,4-C]PYRIDIN-3-ONE
Uniqueness
The uniqueness of 6-METHYL-1-{(Z)-1-[3-(2-THIENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-4-THIOXO-4,5-DIHYDROFURO[3,4-C]PYRIDIN-3-ONE lies in the presence of the thienyl group, which imparts distinct electronic and steric properties compared to similar compounds with furyl or phenyl groups. This can lead to different reactivity and interaction profiles, making it a valuable compound for specific applications.
Properties
IUPAC Name |
(1Z)-6-methyl-4-sulfanylidene-1-[(5-thiophen-2-yl-1H-pyrazol-4-yl)methylidene]-5H-furo[3,4-c]pyridin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O2S2/c1-8-5-10-11(21-16(20)13(10)15(22)18-8)6-9-7-17-19-14(9)12-3-2-4-23-12/h2-7H,1H3,(H,17,19)(H,18,22)/b11-6- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRZFJJIHZYVHRJ-WDZFZDKYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=S)N1)C(=O)OC2=CC3=C(NN=C3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC\2=C(C(=S)N1)C(=O)O/C2=C\C3=C(NN=C3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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